Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate
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Overview
Description
Reagents: Tert-butyl chloroformate, base (e.g., triethylamine)
Reaction: Esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various applications.
Safety and Hazards
Future Directions
Piperidine derivatives, including Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate, continue to be of interest in pharmaceutical research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolidine intermediate, which is then coupled with a piperidine derivative
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Step 1: Synthesis of Pyrrolidine Intermediate
Reagents: 3-methoxycarbonylpyrrolidine, suitable base (e.g., sodium hydride)
Conditions: Solvent (e.g., tetrahydrofuran), temperature control (0-25°C)
Reaction: Deprotonation of 3-methoxycarbonylpyrrolidine followed by nucleophilic substitution.
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Step 2: Coupling with Piperidine Derivative
Reagents: Piperidine derivative, coupling agent (e.g., EDCI, HOBt)
Conditions: Solvent (e.g., dichloromethane), room temperature
Reaction: Formation of an amide bond between the pyrrolidine intermediate and the piperidine derivative.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the pyrrolidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydride), solvent (e.g., DMF), room temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-methoxycarbonylpyrrolidin-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrolidine and piperidine rings This structural arrangement provides distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)22-14(20)18-9-5-12(6-10-18)16(13(19)21-4)7-8-17-11-16/h12,17H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLFUQIKIQBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCNC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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